molecular formula C6H12ClNO2 B2438657 (1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2227765-74-2

(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride

Cat. No.: B2438657
CAS No.: 2227765-74-2
M. Wt: 165.62
InChI Key: OPNKCLKQAWJGRA-VKYWDCQCSA-N
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Description

(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with nitrogen and oxygen atoms, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic ring system. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
  • (1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane;hydrochloride

Uniqueness

Compared to similar compounds, (1S,4S,5S,6R)-2-Azabicyclo[221]heptane-5,6-diol;hydrochloride stands out due to its specific stereochemistry and functional groups

Properties

IUPAC Name

(1S,4S,5S,6R)-2-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-5-3-1-4(6(5)9)7-2-3;/h3-9H,1-2H2;1H/t3-,4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNKCLKQAWJGRA-VKYWDCQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C(C2O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1[C@H]([C@H]2O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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